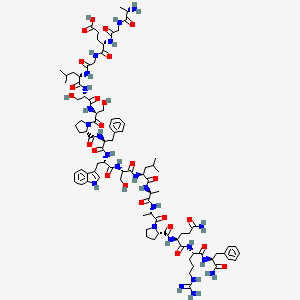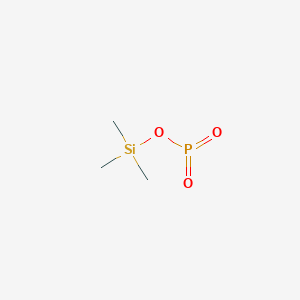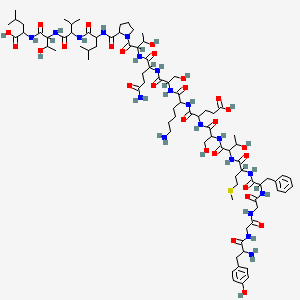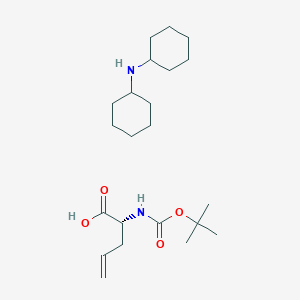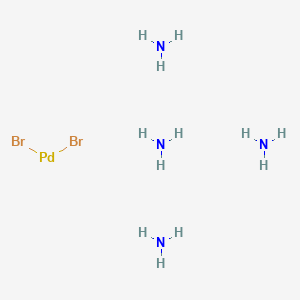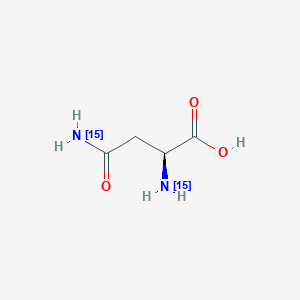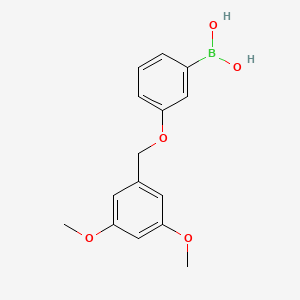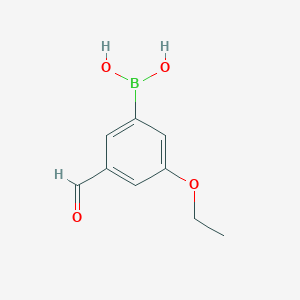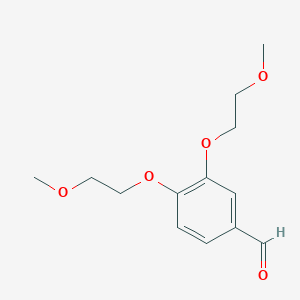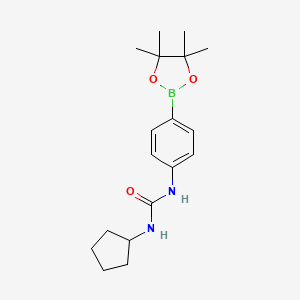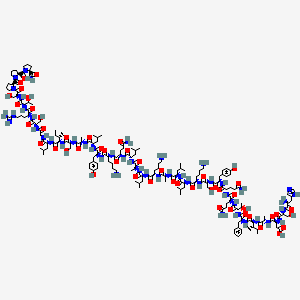
3-Chloro-5-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Chloro-5-(trifluoromethyl)phenylboronic acid, or 3-C5TFPBA, is a boronic acid derivative that has been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in various organic solvents, such as methanol, ethanol, and acetone. 3-C5TFPBA has a wide range of uses, including in biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Antibacterial Applications
3-Chloro-5-(trifluoromethyl)phenylboronic acid and its derivatives have been studied for their potential antibacterial properties. Research has found that certain isomers of (trifluoromethoxy)phenylboronic acids, which share structural similarities with this compound, exhibit significant antibacterial activity against strains like Escherichia coli and Bacillus cereus. These findings suggest potential for the development of new antibacterial agents leveraging the unique properties of these boronic acids (Adamczyk-Woźniak et al., 2021).
Catalytic Applications in Organic Synthesis
The compound and related boronic acids have been explored as catalysts in organic synthesis, particularly in dehydrative condensation reactions between carboxylic acids and amines. Studies highlight the efficacy of trifluoromethylphenylboronic acid derivatives in catalyzing amidation reactions, which are crucial for peptide synthesis and other organic transformations. The ortho-substituent on the boronic acid plays a significant role in the reaction mechanism, influencing the coordination of amines and accelerating the synthesis process (Wang et al., 2018).
Development of Covalent Organic Frameworks (COFs)
Research into covalent organic frameworks (COFs) has incorporated phenylboronic acids, including those structurally similar to this compound, as building blocks. These frameworks are synthesized through condensation reactions and are characterized by their highly crystalline and porous structures. COFs have shown promise for various applications, including gas storage and separation, due to their high surface areas, thermal stability, and permanent porosity (Côté et al., 2005).
Optical and Electronic Material Applications
Phenylboronic acids have been utilized in the modification of optical and electronic materials. For instance, the conjugation of phenyl boronic acids with polymers like polyethylene glycol has been shown to facilitate the dispersion of single-walled carbon nanotubes (SWNTs) in aqueous solutions. This modification can influence the photoluminescence properties of SWNTs, making them responsive to external stimuli such as saccharide binding. Such functionalization opens up possibilities for the development of novel sensing materials and devices (Mu et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-5-(trifluoromethyl)phenylboronic acid are the chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The interaction of this compound with its targets involves two main processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . On the other hand, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the Suzuki-Miyaura cross-coupling reactions . These reactions are part of the broader carbon–carbon bond-forming reactions, which are crucial for the synthesis of various organic compounds . The downstream effects of these pathways include the formation of biologically active molecules .
Pharmacokinetics
The compound’s success in the suzuki–miyaura coupling reaction suggests that it has a relatively stable structure, which could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in the Suzuki–Miyaura cross-coupling reactions . Through these reactions, the compound contributes to the formation of new carbon–carbon bonds, leading to the synthesis of various organic compounds .
properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZOZHNVFRLIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590376 | |
| Record name | [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160561-31-8 | |
| Record name | [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



